molecular formula C6H6N3O3D3 B602502 Metronidazole-d3 CAS No. 83413-09-6

Metronidazole-d3

Cat. No. B602502
CAS RN: 83413-09-6
M. Wt: 174.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metronidazole is an oral synthetic antiprotozoal and antibacterial agent . It is used to treat a variety of conditions such as Amebiasis, Bacterial Infection, Bacterial Vaginosis, and others . Metronidazole is a nitroimidazole antibiotic that is used specifically for anaerobic bacteria and protozoa .


Synthesis Analysis

Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . Two series of metronidazole derivatives (ester derivatives and ether derivatives) were prepared reacting metronidazole and its acetic acid oxidized form with menthol, thymol, carvacrol, and eugenol .


Molecular Structure Analysis

Metronidazole has a molecular weight of 171.1540 . It has a nitro functional group (-NO 2) at the fifth position of a planar 5-membered ring, with a nitrogen (nitroimidazole) at position 1 . The heterocycles are aromatic, sharing a conjugated system of single and double bonds .


Chemical Reactions Analysis

Nitroimidazoles, like Metronidazole, are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .


Physical And Chemical Properties Analysis

Metronidazole has a molecular weight of 171.15 and is soluble in DMSO . It is a low molecular weight compound that diffuses across the cell membranes of anaerobic and aerobic microorganisms .

Scientific Research Applications

Metronidazole in Treatment of Infections

Metronidazole, a mainstay in the treatment of anaerobic bacterial infections, remains effective against infections like trichomoniasis, amoebiasis, and giardiasis. It shows good clinical results in treating infections caused by Bacteroides species, fusobacteria, and clostridia, and in vaginosis due to Gardnerella vaginalis. Despite long-term use, resistance rates remain generally low, with some exceptions in specific pathogens like Helicobacter pylori (Löfmark, Edlund, & Nord, 2010).

Photocatalytic Degradation of Metronidazole

Metronidazole's degradation from aquatic solutions was studied using TiO2/Fe+3 as a nano-photocatalyst. The study tested various parameters and found that the optimal conditions for removing metronidazole were a nano-photocatalyst concentration of 500 mg/L, a pH of 11, and a contact time of 120 minutes, achieving a removal efficiency of 97% from synthetic solutions and 69.85% from pharmaceutical wastewater (Malakootian, Olama, & Nasiri, 2018).

Chromosomal Breakage by Metronidazole

Metronidazole's action in the B. fragilis group suggests that it induces chromosomal breakage in susceptible cells. This interaction with DNA, leading to strand breakage, has been observed in other bacteria like Escherichia coli and demonstrates metronidazole's effectiveness against this group (Diniz et al., 2000).

Metronidazole Metabolism and Resistance Mechanisms

Research highlights the complexity of metronidazole's metabolism and its associated cytotoxicity. Although its reduction (activation) under low oxygen conditions leads to cytotoxicity, it's unclear if this contributes to the cytotoxicity profile or if it’s due to imidazole ring fragmentation and subsequent metabolites. The paper also examines resistance mechanisms to metronidazole, which remains somewhat elusive despite its widespread use (Dingsdag & Hunter, 2018).

Antibacterial Activity of Metronidazole-Derived Carbon Nanodots

A novel study explored the synthesis of photoluminescent carbon nanodots (CNDs) from Metronidazole. These CNDs showed selective antibacterial activity against obligate anaerobes like Porphyromonas gingivalis, offering a new approach for preparing multifunctional carbon dots and their potential use in the theranostics of various diseases (Liu et al., 2017).

Plasmid-Mediated Metronidazole Resistance in Clostridioides difficile

A groundbreaking study discovered plasmid-mediated resistance to metronidazole in Clostridioides difficile. The research identified a 7kb plasmid, pCD-METRO, which correlated with stable metronidazole resistance and was found in resistant strains from multiple countries. This discovery has significant implications for the treatment and diagnostics of Clostridioides difficile infections (Boekhoud et al., 2019; Boekhoud et al., 2020).

Safety And Hazards

Metronidazole may cause serious side effects including nervous system problems, inflammation of the brain and spinal cord membranes, numbness or tingling in the hands or feet, and seizures . It is also advised not to consume alcohol or products containing alcohol or propylene glycol during treatment with metronidazole .

Future Directions

Despite more than 60 years of research, the metabolism of metronidazole and associated cytotoxicity is not definitively characterized . There are ongoing efforts to develop new nitroimidazole compounds, specifically metronidazole derivatives, possessing improved biological activity .

properties

CAS RN

83413-09-6

Product Name

Metronidazole-d3

Molecular Formula

C6H6N3O3D3

Molecular Weight

174.18

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

443-48-1 (unlabelled)

tag

Metronidazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.